Acetyl Azide Exhibits a Significantly Lower Curtius Rearrangement Activation Barrier Compared to Benzoyl Azide
Acetyl azide undergoes a concerted Curtius rearrangement with a calculated gas-phase activation energy of 27.6 kcal/mol at the B3LYP/6-311+G(d,p) level, which is 2.4 kcal/mol lower than the 30.0 kcal/mol barrier for benzoyl azide under identical computational conditions [1]. A more refined calculation at the CCSD(T)/6-311+G(d,p) level yields a comparable barrier of 26.3 kcal/mol for acetyl azide [1]. This quantified lower energy requirement indicates that acetyl azide will rearrange more readily upon heating than benzoyl azide.
| Evidence Dimension | Gas-phase activation energy (Ea) for concerted Curtius rearrangement |
|---|---|
| Target Compound Data | 27.6 kcal/mol (B3LYP/6-311+G(d,p)); 26.3 kcal/mol (CCSD(T)/6-311+G(d,p)) |
| Comparator Or Baseline | Benzoyl azide: 30.0 kcal/mol (B3LYP/6-311+G(d,p)) |
| Quantified Difference | 2.4 kcal/mol lower for acetyl azide |
| Conditions | Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level; CCSD(T)/6-311+G(d,p) for single-point energy refinement. |
Why This Matters
This difference is critical for selecting the appropriate acyl azide for a thermal Curtius rearrangement, as it allows for lower reaction temperatures or faster kinetics with acetyl azide.
- [1] Tarwade, V.; Dmitrenko, O.; Bach, R. D.; Fox, J. M. The Curtius Rearrangement of Cyclopropyl and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. J. Org. Chem. 2008, 73, 21, 8189-8197. View Source
